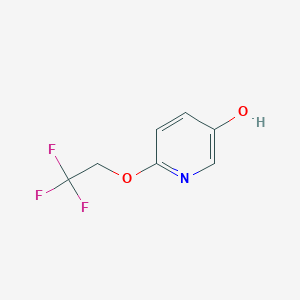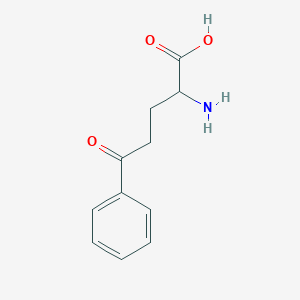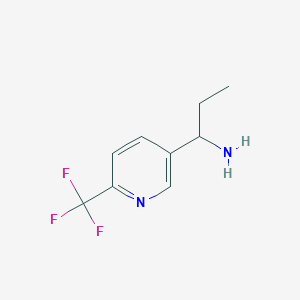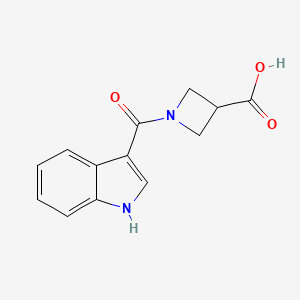
1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid” is complex, with an indole moiety attached to an azetidine ring via a carbonyl group. The indole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid” include a molecular weight of 244.25 g/mol. The compound is likely to be solid at room temperature .
Aplicaciones Científicas De Investigación
Herbicidal Activity
- Field : Organic Chemistry
- Application Summary : Indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . These compounds act as antagonists to the auxin receptor protein TIR1, a key component in plant growth regulation and weed control .
- Methods : The compounds were synthesized and their herbicidal activity was evaluated using a Petri dish assay . The inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) were measured .
- Results : Most of the synthesized compounds exhibited good-to-excellent inhibition effects (60–97% inhibitory rates) on roots and shoots of both types of plants . The inhibition rates of compounds 10d and 10h reached up to 96% and 95% for the root of rape (B. napus) at 100 mg/L .
Pathogen Defense in Plants
- Field : Plant Physiology
- Application Summary : In Arabidopsis thaliana, a type of cruciferous plant, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan . These compounds play an important role in pathogen defense .
- Methods : The biosynthetic pathway of ICHO and ICOOH derivatives in Arabidopsis was analyzed based on feeding experiments combined with nontargeted metabolite profiling .
- Results : Major derivatives identified include glucose conjugates of 5-hydroxyindole-3-carbaldehyde, ICOOH, and 6-hydroxyindole-3-carboxylic acid . In response to silver nitrate treatment, the total accumulation level of these compounds was similar to that of camalexin, a phytoalexin .
Anti-Inflammatory Activity
- Field : Pharmacology
- Application Summary : Indole derivatives, specifically chalcones of indole, have been studied for their anti-inflammatory activities . These compounds were tested against carrageenan-induced edema in albino rats .
- Methods : The effectiveness of these compounds was evaluated using in vivo testing on albino rats .
- Results : The most effective compound in this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
Treatment of Various Disorders
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body . These include cancer cells, microbes, and other types of disorders .
- Methods : The specific methods of application would depend on the specific disorder being treated .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
Antimicrobial Activity
- Field : Microbiology
- Application Summary : Indole derivatives have been studied for their antimicrobial activities . These compounds have shown effectiveness against a variety of bacterial and fungal strains .
- Methods : The antimicrobial activity of these compounds is typically evaluated using in vitro testing against various microbial strains .
- Results : The results vary depending on the specific indole derivative and microbial strain, but some compounds have shown significant antimicrobial activity .
Anticancer Activity
- Field : Oncology
- Application Summary : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . These compounds can interfere with the proliferation of cancer cells and induce apoptosis .
- Methods : The anticancer activity of these compounds is typically evaluated using in vitro testing on various cancer cell lines .
- Results : The results vary depending on the specific indole derivative and cancer cell line, but some compounds have shown significant anticancer activity .
Propiedades
IUPAC Name |
1-(1H-indole-3-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12(15-6-8(7-15)13(17)18)10-5-14-11-4-2-1-3-9(10)11/h1-5,8,14H,6-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXENIKRXJHZJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



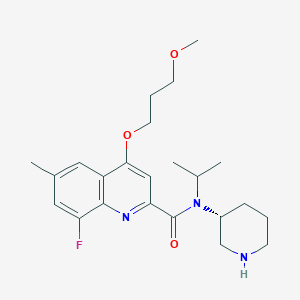
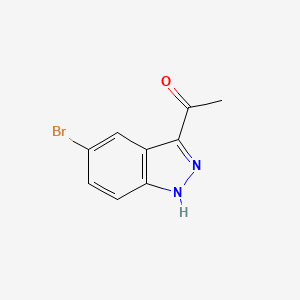
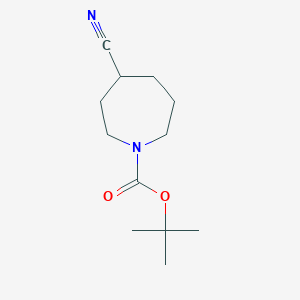
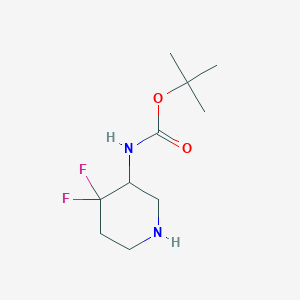
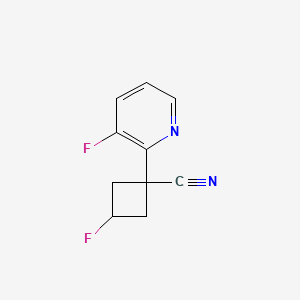
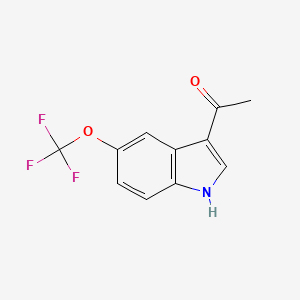
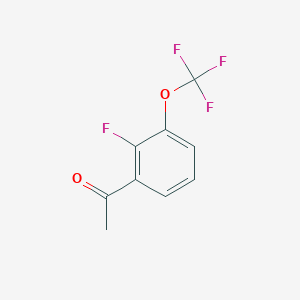
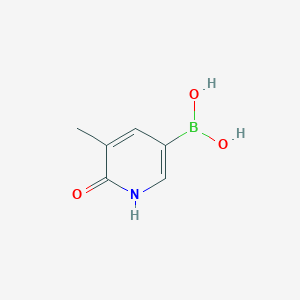
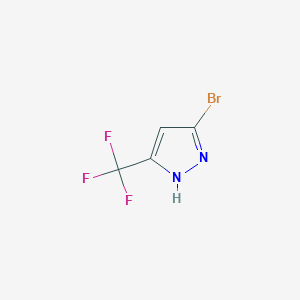
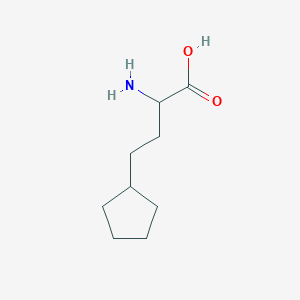
![1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B1445428.png)
